(3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide
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Overview
Description
N-(3,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOPROPYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, an isopropylamino group, and a hydrazono butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOPROPYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE typically involves multiple steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Introduction of the isopropylamino group: This can be achieved through a nucleophilic substitution reaction where an isopropylamine reacts with an appropriate precursor.
Formation of the hydrazono butanamide moiety: This involves the reaction of a hydrazine derivative with a butanamide precursor under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOPROPYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the amide group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOPROPYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE may have several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOPROPYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-2-{(E)-2-[2-(isopropylamino)-2-oxoacetyl]hydrazono}acetamide
- N-(3,4-Dichlorophenyl)-3-{(E)-2-[2-(methylamino)-2-oxoacetyl]hydrazono}butanamide
Uniqueness
N-(3,4-DICHLOROPHENYL)-3-{(E)-2-[2-(ISOPROPYLAMINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE may exhibit unique properties due to the specific arrangement of its functional groups
Properties
Molecular Formula |
C15H18Cl2N4O3 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
N'-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-N-propan-2-yloxamide |
InChI |
InChI=1S/C15H18Cl2N4O3/c1-8(2)18-14(23)15(24)21-20-9(3)6-13(22)19-10-4-5-11(16)12(17)7-10/h4-5,7-8H,6H2,1-3H3,(H,18,23)(H,19,22)(H,21,24)/b20-9+ |
InChI Key |
AYBCKMMGXUDTTJ-AWQFTUOYSA-N |
Isomeric SMILES |
CC(C)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)NC(=O)C(=O)NN=C(C)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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